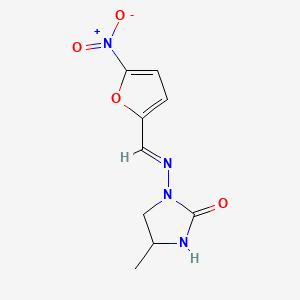
Nifurimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nifurimide is a 5-nitrofuran derivative known for its antibacterial properties. It has been primarily used to control Salmonella choleraesuis in swine . The compound’s molecular formula is C₉H₁₀N₄O₄, and it has a molecular weight of 238.2 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Nifurimide typically involves the nitration of furan derivatives followed by subsequent reactions to introduce the imide group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of nitrating agents and controlled reaction environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Nifurimide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further react to form various compounds.
Substitution: The furan ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the nitrofuran ring.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Modified furan derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
Nifurimide has been extensively studied for its antibacterial properties. It has applications in:
Chemistry: Used as a model compound in studying nitrofuran chemistry and reactions.
Biology: Investigated for its effects on bacterial growth and metabolism.
Medicine: Explored for potential therapeutic uses, particularly in treating bacterial infections.
Industry: Used in veterinary medicine to control bacterial infections in livestock.
Wirkmechanismus
Nifurimide exerts its antibacterial effects through the red-ox biotransformation of its nitrofuran moiety. This transformation generates reactive intermediates that can damage bacterial DNA and other cellular components, leading to bacterial cell death . The compound targets bacterial enzymes involved in red-ox reactions, disrupting their normal function and inhibiting bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Nifurtimox: Another nitrofuran derivative used to treat Chagas disease.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections. It has a similar antibacterial mechanism but different pharmacokinetic properties.
Uniqueness of Nifurimide: this compound’s primary use in veterinary medicine to control Salmonella choleraesuis in swine sets it apart from other nitrofuran derivatives. Its specific application and effectiveness in this area highlight its unique properties and utility .
Eigenschaften
CAS-Nummer |
21638-36-8 |
|---|---|
Molekularformel |
C9H10N4O4 |
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |
InChI-Schlüssel |
BJUPUKIYTMVLCW-ONNFQVAWSA-N |
SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Isomerische SMILES |
CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
| 21638-36-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Nitropyrazol-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B1639639.png)







![C-[1-(4-Methyl-piperidin-1-yl)-cyclohexyl]-methylamine](/img/structure/B1639685.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)

